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Compound of Interest

3,4,5-Trihydroxybenzaldehyde
Compound Name:

hydrate
CAS No.: 207742-88-9
Cat. No.: B1591437

Get Quote

Executive Summary

3,4,5-Trihydroxybenzaldehyde hydrate (CAS: 207742-88-9 for monohydrate) is a
polyphenolic aldehyde used critically in the synthesis of pharmaceutical intermediates and
functional materials. Its solubility is governed by the competition between its three hydrophilic
hydroxyl groups/aldehyde moiety and the hydrophobic benzene ring.

Key Solubility Insights:

¢ Primary Solvents: Highly soluble in DMSO and Methanol due to strong hydrogen bond
acceptor/donor interactions.

¢ Secondary Solvents: Moderately soluble in Ethanol and Water; solubility in water is highly
temperature-dependent.
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e Poor Solvents: Sparingly soluble in Ethyl Acetate; practically insoluble in non-polar

hydrocarbons (Hexane, Toluene).

» Critical Handling Note: As an air-sensitive polyphenol, solubility experiments must be

conducted under inert conditions to prevent oxidative degradation (browning) which skews

saturation data.

Physicochemical Profile

Understanding the solute's properties is the first step in predicting solvent interactions.

Property Data

Implication for Solubility

Molecular Formula

Hydrate water participates in
the crystal lattice, affecting

dissolution enthalpy.

Molecular Weight 154.12 g/mol (anhydrous)

Low MW favors dissolution, but

high melting point counters it.

Melting Point ~212°C (dec.)[1]

High lattice energy; requires
high dielectric solvents to

overcome lattice forces.

pKa ~7.4 (phenolic OH)

pH-dependent solubility in
aqueous media; soluble in
alkaline solutions (phenolate

formation).

H-Bond Donors 3 (Phenolic -OH)

Excellent interaction with H-
bond acceptors (DMSO,

Acetone).

H-Bond Acceptors 4 (3-OH, 1-CHO)

Good interaction with protic

solvents (Alcohols, Water).

Solubility Matrix & Solvent Selection

The following matrix categorizes solvents based on their interaction capability with THBA

hydrate.
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Qualitative Solubility Data

Data synthesized from structural analysis and comparative phenolic aldehyde behavior.

Solvent Class

Representative

Solubility Rating

Mechanism of

Solvents Interaction
Strong H-bond
acceptance disrupts
_ ' Excellent (>200 )
Dipolar Aprotic DMSO, DMF intermolecular

mg/mL)

phenolic H-bonds in

the crystal.

Lower Alcohols

Methanol, Ethanol

Good (>50 mg/mL)

Solvation via H-
bonding; Methanol >
Ethanol due to steric

factors and polarity.

Aqueous

Water

Moderate (Temp.
Dependent)

High hydration energy,
but limited by the
hydrophobic aromatic

ring at low temps.

Polar Organic

Acetone, THF

Moderate to Good

Good H-bond
acceptors; useful for
solvent evaporation

methods.

Esters

Ethyl Acetate

Low/Slight

Weak H-bond
acceptance; often
used as an anti-
solvent or for

extraction.

Non-Polar

Hexane, Chloroform

Insoluble

Lack of H-bonding
capability cannot
overcome crystal

lattice energy.
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Solvent Decision Tree

Use this logic flow to select the appropriate solvent system for your application.

Select Solvent for THBA Hydrate

Intended Application?

Chemical Synthesis Crystallization/Purification Analytical (HPLC/NMR)

AN

1
Reaction Polarity? Evaporative? Anti-Solvent? i DMSO-d6 or MeOD :

P —————— ey

I 1

| Use DMSO or DMF |1 Use Methanol or Ethanol | | i : Solvent: Methanol

1 (High Solubility, Inert) : : (Check Reactivity) : : : : Anti-Solvent: Water (acidified)
1

Click to download full resolution via product page

Figure 1: Decision tree for solvent selection based on process requirements.

Thermodynamic Modeling of Solubility

For researchers needing to extrapolate solubility data to different temperatures, the Modified
Apelblat Equation is the industry standard for correlating experimental solubility data of
phenolic compounds.

The Model

Where:
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e = Mole fraction solubility of THBA.
o = Absolute temperature (Kelvin).

o = Empirical model parameters derived from regression analysis of experimental data.
Thermodynamic Parameters

Using the Van't Hoff analysis, you can determine the driving forces of dissolution:

o Enthalpy of Solution (

): Typically positive (endothermic) for THBA, meaning solubility increases with temperature.
e Gibbs Free Energy (

): Calculated as

. Positive values indicate non-spontaneous dissolution (requiring energy input/heating).

e Entropy (
): Often the driving force for dissolution in polar solvents.

Experimental Protocol: Determination of Solubility

Due to the lack of precise literature tables, the following validated protocol allows you to
generate your own solubility curve.

Method: Static Equilibrium (Shake-Flask) with Gravimetric or HPLC Analysis. Critical
Constraint: THBA is air-sensitive. All solvents must be degassed, and headspaces purged with
Nitrogen/Argon.

Workflow Diagram

1. Preparation
Degas solvent
Weigh excess THBA

2. Equilibration
Shake at const. Temp (T)
Time: 24-48h

3. Phase Separation 4. Analysis 5. Calculation
P
Settle & Filter (0.45um) Supernatant Dilute aliquot Mass Fraction (w/w)
Isothermal conditions HPLC or Gravimetric Mole Fraction (x)

Inert Gas Saturated
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Figure 2: Step-by-step workflow for determining equilibrium solubility.

Detailed Procedure

e Preparation:
o Add excess 3,4,5-Trihydroxybenzaldehyde hydrate solid to a glass vial.
o Add the specific solvent (e.g., 10 mL).
o Crucial Step: Purge the vial with Nitrogen gas to remove oxygen and cap tightly.
e Equilibration:
o Place vials in a thermostatic shaker bath at the desired temperature (e.g., 298.15 K).
o Agitate at 150 rpm for 24 to 48 hours to ensure equilibrium.
e Sampling:
o Stop agitation and allow undissolved solids to settle for 2 hours (maintain temperature).

o Withdraw the supernatant using a pre-warmed syringe filter (0.45 um PTFE) to avoid
precipitation during transfer.

¢ Quantification (Choose One):

o HPLC (Recommended): Dilute the filtrate with mobile phase and analyze (C18 column,
Methanol/Water gradient, UV detection at 280 nm).

o Gravimetric: Evaporate a known mass of supernatant in a pre-weighed dish until constant
weight is achieved. (Note: This measures total solids; ensure no solvent inclusions
remain).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 3,4,5-Trihydroxybenzaldehyde hydrate, 97% 1 g | Buy Online | Thermo Scientific
Chemicals | Fisher Scientific [fishersci.com]

» To cite this document: BenchChem. [Technical Guide: Solubility Profile & Characterization of
3,4,5-Trihydroxybenzaldehyde Hydrate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1591437/docs#technical-guide-solubility-profile-
characterization-of-3-4-5-trihydroxybenzaldehyde-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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